

The Role of Cannabidiphorol (CBDP) in Elucidating Cannabinoid Structure-Activity Relationships

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Compound of Interest

Compound Name: *Cannabidiphorol*

Cat. No.: *B3025717*

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Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The landscape of cannabinoid research is continually evolving with the discovery and synthesis of novel phytocannabinoids and their analogs. **Cannabidiphorol** (CBDP), a heptyl homolog of cannabidiol (CBD), presents a valuable tool for investigating cannabinoid structure-activity relationships (SAR). The key structural difference between CBDP and CBD is the length of the alkyl side chain, with CBDP possessing a seven-carbon chain compared to CBD's five-carbon chain.^[1] This seemingly minor modification provides a powerful basis for probing the steric and pharmacokinetic requirements for ligand interaction at various receptor targets. This document provides detailed application notes and protocols for utilizing CBDP in SAR studies, focusing on its interactions with cannabinoid and other receptors.

Application of CBDP in SAR Studies

CBDP, in direct comparison with CBD, allows researchers to investigate the influence of the C3 alkyl side chain length on receptor binding affinity and functional activity. The prevailing hypothesis has been that a longer alkyl chain enhances binding affinity and potency at cannabinoid receptors, as has been observed with Δ^9 -tetrahydrocannabiphorol (THCP) versus Δ^9 -tetrahydrocannabinol (THC). However, studies on CBDP have revealed a more nuanced

picture, challenging initial assumptions and providing deeper insights into the pharmacology of phytocannabinoids.

A primary application of CBDP is in dissecting its activity at the cannabinoid type 2 (CB2) receptor. Contrary to expectations, research has shown that CBD is a slightly more potent CB2 antagonist than CBDP.^{[2][3]} This finding is critical for understanding the specific structural requirements for antagonism at this receptor. Furthermore, the weak binding of both CBD and CBDP to cannabinoid and serotonin receptors suggests that their therapeutic effects, often observed at high doses, may be mediated by complex polypharmacology.^[2]

Unexpectedly, CBDP has also been shown to act as a potential positive allosteric modulator (PAM) of the mu-opioid receptor (MOR), increasing the internalization signal of the endogenous agonist met-enkephalin.^{[2][3]} This opens up new avenues for research into the development of cannabinoid-based scaffolds for modulating opioid receptor function.

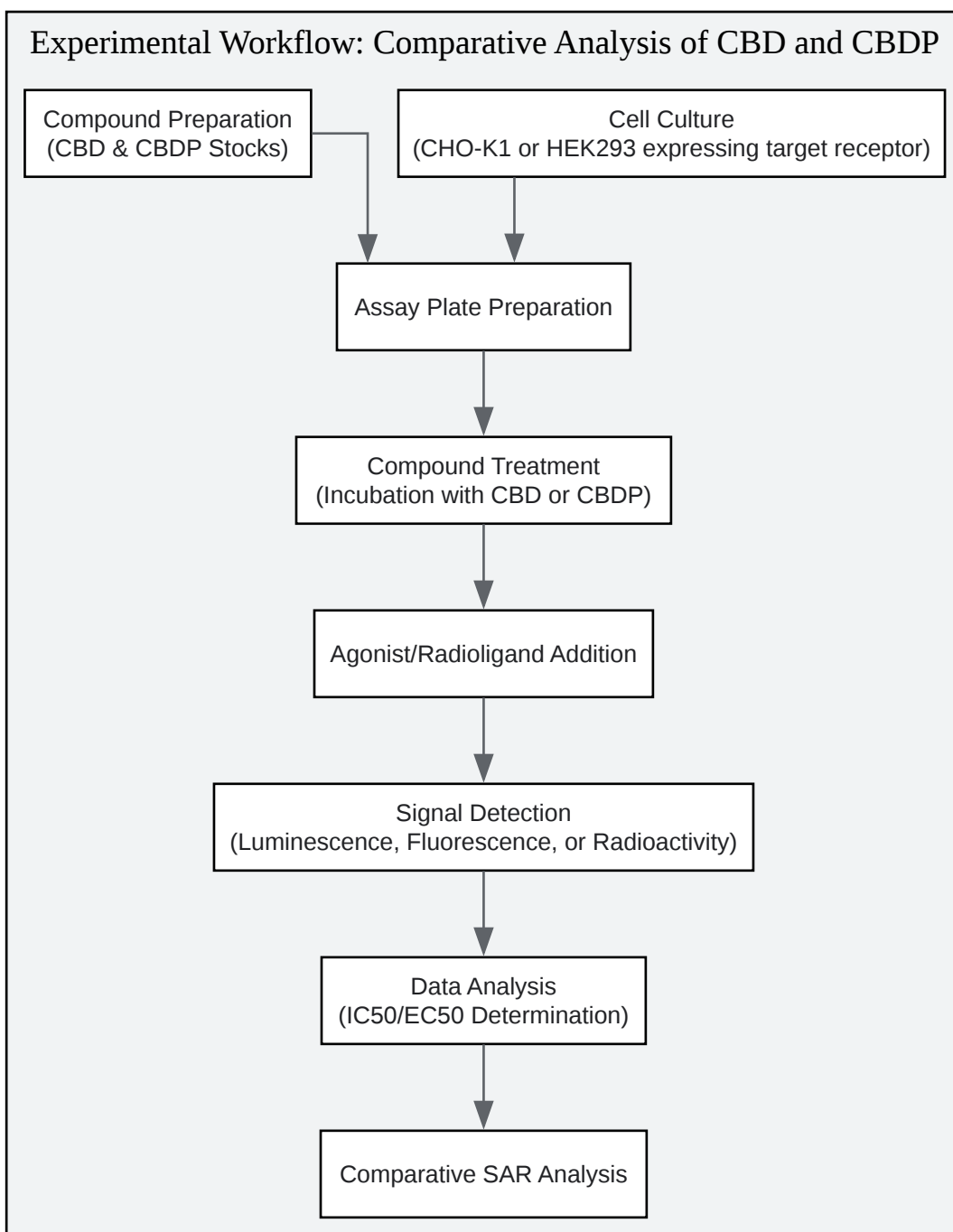
Data Presentation: Comparative In Vitro Activity of CBD and CBDP

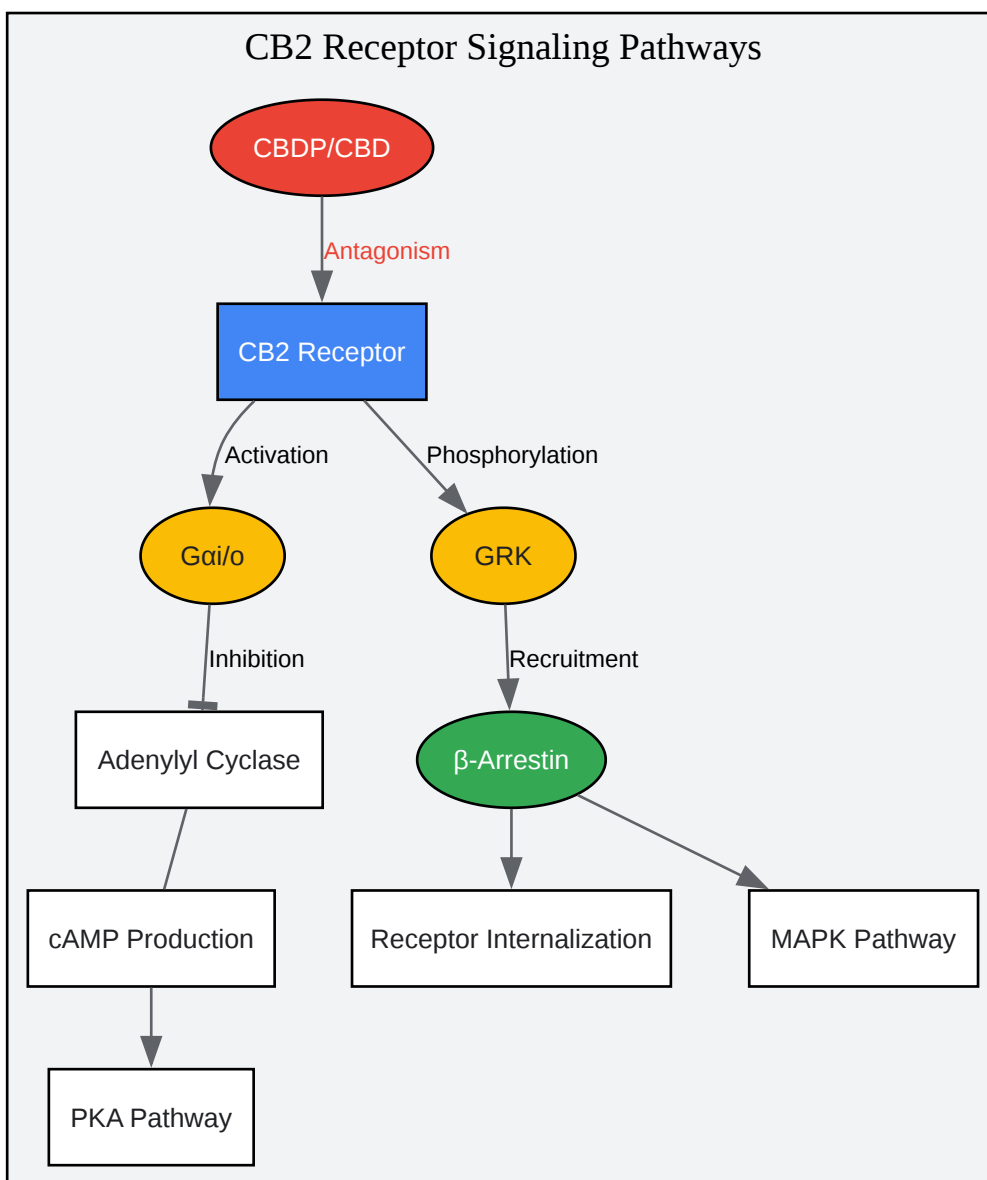
The following table summarizes the quantitative data from in vitro studies comparing the activity of CBD and CBDP at various receptor targets. This data is essential for understanding the subtle but significant differences in their pharmacological profiles.

Target Receptor	Assay Type	Ligand	Concentration	Result	Reference
Cannabinoid Receptor 1 (CB1)	cAMP Antagonism Assay	CBD	12 μ M	~20% max response of AM251	[4]
CBDP	12 μ M	~20% max response of AM251	[4]		
Cannabinoid Receptor 2 (CB2)	cAMP Antagonism Assay	CBD	12 μ M	~33% max response of SR144528	[2][3]
CBDP	12 μ M	~23% max response of SR144528	[2][3]		
Radioligand Displacement ([³ H]-CP55940)	CBD	1 μ M	~50% displacement	[2]	
CBDP	1 μ M	~50% displacement	[2]		
CBD	10 μ M	>50% displacement	[2]		
CBDP	10 μ M	>50% displacement	[2]		
Serotonin Receptor 1A (5HT-1A)	β -Arrestin Agonism Assay	CBD	12 μ M	~20% max response of Serotonin	[2]
CBDP	12 μ M	~20% max response of Serotonin	[2]		

Radioligand Displacement ([³ H]-8-OH-DPAT)	CBD	1 μM	<50% displacement	[2]	
CBDP	1 μM	<50% displacement	[2]		
CBD	10 μM	>50% displacement	[2]		
CBDP	10 μM	>50% displacement	[2]		
Mu-Opioid Receptor (MOR)	Total Internalization Assay (with 1 μM met-enkephalin)	CBD	10 μM	18% signal increase	[2]
CBDP	10 μM	37% signal increase	[2]		

Mandatory Visualizations





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